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molecular formula C13H14N2O2 B8023744 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 1222106-43-5

7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No. B8023744
M. Wt: 230.26 g/mol
InChI Key: UWFQDZIBAQLYIZ-UHFFFAOYSA-N
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Patent
US08097622B2

Procedure details

5% Palladium carbon (3.6 g) was added to an ethanol (700 ml) solution of the compound (35.5 g, 86.5 mmol) obtained in Step 1 above and contact reduction was performed for 2 hours in a hydrogen atmosphere. The catalyst was filtrated through celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (20 g, 100%) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH2:5][N:6]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:7]([C:9]1([NH:12][C:13](OCC2C=CC=CC=2)=[O:14])[CH2:11][CH2:10]1)=[O:8])C.[H][H]>[C].[Pd].C(O)C>[CH2:23]([N:6]1[C:7](=[O:8])[C:9]2([CH2:11][CH2:10]2)[NH:12][C:13](=[O:14])[CH2:5]1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
compound
Quantity
35.5 g
Type
reactant
Smiles
C(C)OC(CN(C(=O)C1(CC1)NC(=O)OCC1=CC=CC=C1)CC1=CC=CC=C1)=O
Name
Palladium carbon
Quantity
3.6 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtrated through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(NC2(CC2)C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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